Cas no 113697-05-5 (1,4-Dihydro-7-methoxy-6-(phenylmethoxy)-3H-2-benzopyran-3-one)

113697-05-5 structure
Productnaam:1,4-Dihydro-7-methoxy-6-(phenylmethoxy)-3H-2-benzopyran-3-one
1,4-Dihydro-7-methoxy-6-(phenylmethoxy)-3H-2-benzopyran-3-one Chemische en fysische eigenschappen
Naam en identificatie
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- 3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy-6-(phenylmethoxy)-
- 1,4-Dihydro-7-methoxy-6-(phenylmethoxy)-3H-2-benzopyran-3-one
- DTXSID701182563
- 6-(benzyloxy)-7-methoxyisochroman-3-one
- 7-Methoxy-6-phenylmethoxy-1,4-dihydroisochromen-3-one
- 113697-05-5
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- Inchi: InChI=1S/C17H16O4/c1-19-15-8-14-11-21-17(18)9-13(14)7-16(15)20-10-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3
- InChI-sleutel: AGNJMUJGYBJQHL-UHFFFAOYSA-N
Berekende eigenschappen
- Exacte massa: 284.10485899Da
- Monoisotopische massa: 284.10485899Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 4
- Complexiteit: 351
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 44.8Ų
- XLogP3: 2.7
1,4-Dihydro-7-methoxy-6-(phenylmethoxy)-3H-2-benzopyran-3-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | A167928-100mg |
1,4-Dihydro-7-methoxy-6-(phenylmethoxy)-3H-2-benzopyran-3-one |
113697-05-5 | 100mg |
$ 320.00 | 2022-06-08 | ||
TRC | A167928-10mg |
1,4-Dihydro-7-methoxy-6-(phenylmethoxy)-3H-2-benzopyran-3-one |
113697-05-5 | 10mg |
$ 50.00 | 2022-06-08 | ||
TRC | A167928-50mg |
1,4-Dihydro-7-methoxy-6-(phenylmethoxy)-3H-2-benzopyran-3-one |
113697-05-5 | 50mg |
$ 210.00 | 2022-06-08 |
1,4-Dihydro-7-methoxy-6-(phenylmethoxy)-3H-2-benzopyran-3-one Gerelateerde literatuur
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3. Book reviews
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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